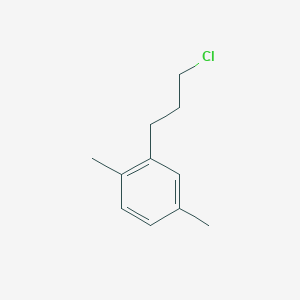
2-(3-Chloropropyl)-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropyl group and two methyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-(3-Chloropropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-(3-hydroxypropyl)-1,4-dimethylbenzene or 2-(3-aminopropyl)-1,4-dimethylbenzene.
Oxidation: Formation of 2-(3-carboxypropyl)-1,4-dimethylbenzene.
Reduction: Formation of 2-(3-propyl)-1,4-dimethylbenzene.
科学的研究の応用
2-(3-Chloropropyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-1,4-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.
類似化合物との比較
3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.
2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of various organic compounds.
Uniqueness: 2-(3-Chloropropyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. Its dual methyl substitution at the 1 and 4 positions provides steric hindrance, influencing its reactivity and applications.
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
QZYOAFIFBUCORV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


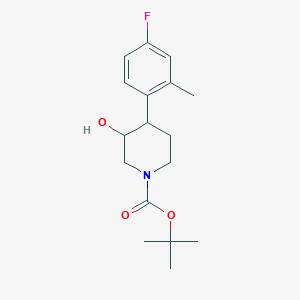
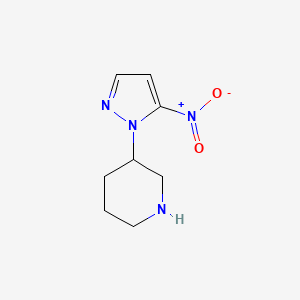
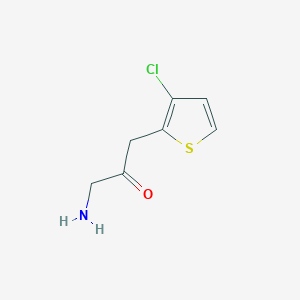

![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

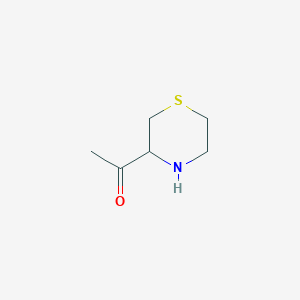
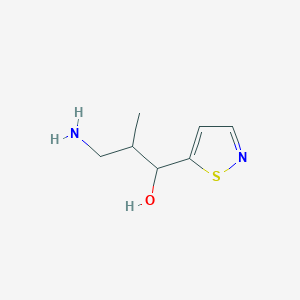
![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
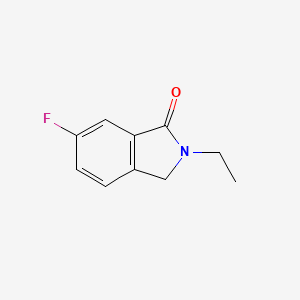
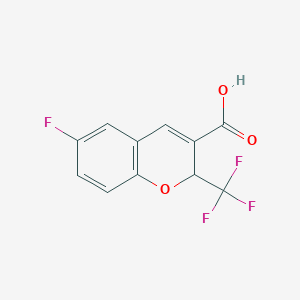
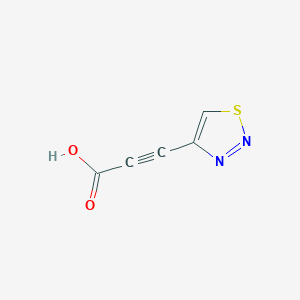
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
